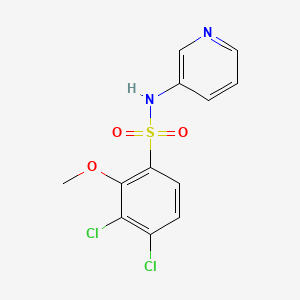
3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide
描述
3,4-Dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide is a chemical compound with a complex structure that includes both aromatic and heterocyclic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The amine is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Chlorination: The aromatic ring is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Methoxylation: Finally, the methoxy group is introduced using a methylating agent such as dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3,4-Dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
科学研究应用
3,4-Dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3,4-Dichloro-2-methoxybenzenesulfonamide: Lacks the pyridinyl group.
2-Methoxy-N-pyridin-3-ylbenzenesulfonamide: Lacks the dichloro substitution.
3,4-Dichloro-N-pyridin-3-ylbenzenesulfonamide: Lacks the methoxy group.
Uniqueness
3,4-Dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both dichloro and methoxy groups, along with the pyridinyl moiety, makes it a versatile compound for various applications.
属性
IUPAC Name |
3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-19-12-10(5-4-9(13)11(12)14)20(17,18)16-8-3-2-6-15-7-8/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIBHBARIXTCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332960 | |
| Record name | 3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803404 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433946-95-3 | |
| Record name | 3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


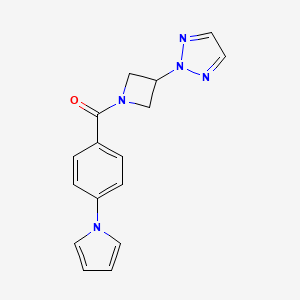

![N-(butan-2-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2850078.png)

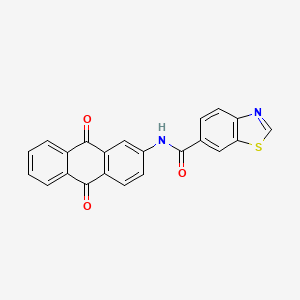
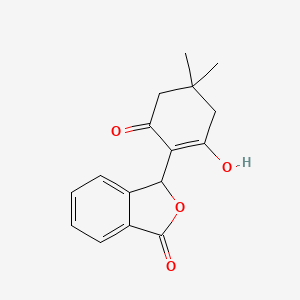


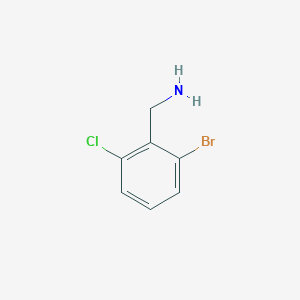
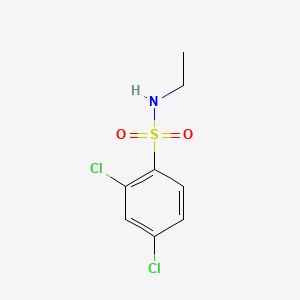

![Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2850094.png)
![2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2850095.png)
![3-Methyl-3h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2850097.png)
